molecular formula C22H27N3O2 B6048878 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide

Cat. No. B6048878
M. Wt: 365.5 g/mol
InChI Key: ICZXGJNNVPSXFE-UHFFFAOYSA-N
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Description

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide, also known as NAPPA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. NAPPA is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which has been identified as a potential therapeutic target for the treatment of cancer.

Mechanism of Action

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide targets the protein-protein interaction between MDM2 and p53, which is critical for the regulation of p53 activity. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor-suppressive functions. By disrupting the MDM2-p53 interaction, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide stabilizes p53 and activates its transcriptional activity, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has been shown to induce apoptosis in cancer cells with wild-type p53, while sparing normal cells. This selectivity is likely due to the differential expression of MDM2 in cancer cells and normal cells. In addition, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Furthermore, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has also been studied for its effects on the immune system, where it has been shown to enhance the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide is its high selectivity for cancer cells with wild-type p53, which makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has been optimized to yield high purity and good yields, making it suitable for further research. However, one of the limitations of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide. One area of interest is the development of new cancer therapies based on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide. This could involve the optimization of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide for specific cancer types, as well as the development of combination therapies with other anticancer agents. Another area of interest is the study of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide for its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Finally, the development of new analogs of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide with improved selectivity and efficacy could also be an area of future research.

Synthesis Methods

The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide involves a multi-step process that includes the condensation of 1-naphthaldehyde with pyrrolidine-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride to form N-(1-naphthylmethyl)pyrrolidine-3-carboxamide. The final step involves the acylation of the amide nitrogen with 1-(piperidin-1-yl)acetone to form N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide. The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has been optimized to yield high purity and good yields, making it suitable for further research.

Scientific Research Applications

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has been extensively studied for its potential applications in cancer therapy. As a small molecule inhibitor of the MDM2-p53 interaction, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has been shown to induce apoptosis in cancer cells with wild-type p53, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide has also been studied for its potential applications in other diseases, such as neurodegenerative disorders and viral infections.

properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-21(16-24-11-4-1-5-12-24)23-19-13-22(27)25(15-19)14-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,19H,1,4-5,11-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXGJNNVPSXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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